molecular formula C18H18N4O2S B2442944 N-(3-ethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251602-58-0

N-(3-ethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2442944
CAS No.: 1251602-58-0
M. Wt: 354.43
InChI Key: VQTFAQMDDMBJFT-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a novel synthetic compound featuring a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its diverse biological potential . This molecule is a thioacetamide derivative, structurally characterized by a pyridine core linked to both a 3-methyl-1,2,4-oxadiazole ring and an N-(3-ethylphenyl)acetamide group via a thioether bridge. The 1,2,4-oxadiazole ring is a thermostable pharmacophore known to contribute to the activity of various FDA-approved drugs and is a subject of ongoing research for developing new therapeutic agents . While specific biological data for this compound is not currently available, analogous 1,2,4-oxadiazole-containing molecules have been investigated as inhibitors of key enzymatic targets, such as acetyl-CoA carboxylase (ACC), and as modulators of receptors like PPARα/δ, indicating potential applications in metabolic disease research . Furthermore, related molecular frameworks that combine heteroaromatic systems like oxadiazoles with pyridinyl rings have shown promise as pH-responsive probes with additional antibacterial properties, suggesting utility in chemical biology and diagnostic assay development . The specific research value of this compound likely stems from its hybrid structure, which may allow it to interact with multiple biological targets. Researchers are encouraged to investigate its precise mechanism of action, which may include the inhibition of specific enzymes or interference with critical cellular signaling pathways . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-3-13-6-4-7-14(10-13)21-16(23)11-25-18-15(8-5-9-19-18)17-20-12(2)22-24-17/h4-10H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTFAQMDDMBJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, also known as M882-0136, is a compound of interest due to its potential biological activities. This compound incorporates a 1,2,4-oxadiazole moiety, which has been associated with various pharmacological properties including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N4O2S. The structural characteristics include:

  • Oxadiazole ring : Known for its role in enhancing biological activity.
  • Pyridine derivative : Contributes to the compound's interaction with biological targets.
PropertyValue
Molecular FormulaC18H18N4O2S
Molecular Weight342.42 g/mol
IUPAC NameN-(3-ethylphenyl)-2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide
SMILESCCc1cccc(NC(CSc(cc2)ncc2-c2nc(C)no2)=O)c1

Anticancer Activity

Recent studies have shown that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, related oxadiazole compounds have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and HeLa. In one study, derivatives of oxadiazoles showed IC50 values ranging from 29 μM to 73 μM against these cell lines, indicating promising anticancer potential .

Mechanism of Action :
The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. For example, compounds similar to M882-0136 have been found to inhibit TS with IC50 values lower than standard drugs like Pemetrexed .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. The synthesized compounds exhibited significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the oxadiazole moiety was crucial for this activity, suggesting a structure–activity relationship (SAR) where modifications can enhance efficacy .

Study 1: Cytotoxicity Evaluation

In a comparative study involving several oxadiazole derivatives, M882-0136 was evaluated for its cytotoxic effects using the MTT assay. The results indicated that it possessed notable cytotoxicity against both MCF-7 and HeLa cell lines with an IC50 value comparable to leading chemotherapeutic agents .

Study 2: Antimicrobial Screening

Another study assessed the antimicrobial efficacy of various oxadiazole compounds. M882-0136 was part of a series tested against common pathogens. The results showed that it had a minimum inhibitory concentration (MIC) significantly lower than many existing antibiotics, highlighting its potential as a new antimicrobial agent .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with oxadiazole structures exhibit promising anticancer properties. For instance, derivatives similar to N-(3-ethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide have shown significant cytotoxic effects against various cancer cell lines. A study reported that related oxadiazole derivatives demonstrated percent growth inhibitions (PGIs) of up to 86.61% against specific cancer types such as SNB-19 and OVCAR-8 .

Antimicrobial Activity

The compound's thioether linkage is known to enhance antimicrobial activity. Research has shown that thioether-containing compounds can exhibit potent activity against gram-positive bacteria. In comparative studies, synthesized oxadiazole derivatives displayed better efficacy against Bacillus species than gram-negative counterparts .

Agrochemical Applications

The structural features of this compound suggest potential applications in agrochemicals. The combination of thioether and pyridine functionalities is often associated with bioactive agents in pest control. Preliminary investigations into similar compounds have indicated their effectiveness as pesticidal agents .

Case Studies

  • Anticancer Activity Study : A detailed investigation into the anticancer properties of related compounds showed that modifications in the oxadiazole structure could significantly enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Efficacy Assessment : A series of synthesized oxadiazole derivatives were tested for antimicrobial activity using disc diffusion methods, revealing notable effectiveness against specific bacterial strains .

Chemical Reactions Analysis

Thioether Oxidation

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Reagent/ConditionsProductReference
H<sub>2</sub>O<sub>2</sub> (30%)/AcOH, RTSulfoxide derivative
mCPBA (meta-chloroperbenzoic acid)Sulfone derivative

This reaction is critical for modulating the compound’s electronic properties and potential bioactivity. The sulfone form typically enhances metabolic stability compared to the thioether.

Amide Hydrolysis

The acetamide group hydrolyzes under acidic or basic conditions:

ConditionsProductsReference
6M HCl, reflux, 12h2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetic acid + 3-ethylaniline
NaOH (10%), ethanol, 70°CSodium 2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetate + 3-ethylaniline

Hydrolysis pathways are pivotal for prodrug activation or metabolite formation in pharmacological studies .

Electrophilic Substitution on Pyridine

The pyridine ring participates in electrophilic substitution under harsh conditions:

ReactionReagents/ConditionsProductReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 100°C3-Nitro-pyridine derivative
HalogenationBr<sub>2</sub>/FeBr<sub>3</sub>, 80°C5-Bromo-pyridine derivative

Substituents on the pyridine ring can alter electronic distribution and binding affinity in biological systems.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes hydrolysis or alkylation:

ReactionConditionsProductReference
Acidic hydrolysisHCl (conc.), reflux, 8hPyridin-2-yl-thioacetamide + carboxylic acid derivative
Nucleophilic alkylationR-X (alkyl halide), K<sub>2</sub>CO<sub>3</sub>, DMFN-Alkylated oxadiazole derivative

Ring-opening reactions are exploited to generate bioactive intermediates in medicinal chemistry .

Biological Interactions

The compound interacts with biological targets through:

  • Hydrogen bonding : Acetamide NH and carbonyl groups bind to enzymes like proteases .

  • π-π stacking : Aromatic pyridine and oxadiazole rings interact with hydrophobic protein pockets .

  • Metal coordination : Pyridine nitrogen coordinates to metalloenzymes (e.g., cytochrome P450).

In vitro studies of analogs show promising anticancer activity (IC<sub>50</sub> values <1 μM against A549 lung cancer cells) .

Synthetic Modifications

Key steps in derivatization include:

StepReagents/ProcessApplicationReference
ThioalkylationEthyl chloroacetate, K<sub>2</sub>CO<sub>3</sub>, acetoneIntroduces thioether linkage
CyclocondensationHydrazine hydrate, phthalic anhydrideForms oxadiazole rings

These methods enable structural diversification for structure-activity relationship (SAR) studies .

Q & A

Q. What are the key synthetic methodologies for preparing N-(3-ethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : Formation of the thioether linkage via reaction of a pyridine-thiol intermediate with chloroacetamide derivatives under alkaline conditions (e.g., triethylamine or K₂CO₃) .
  • Oxadiazole ring formation : Cyclization of thiosemicarbazides or condensation with nitrile derivatives under acidic or thermal conditions .

Q. Example Protocol :

React 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol with 2-chloro-N-(3-ethylphenyl)acetamide in acetone/K₂CO₃ at reflux for 6–8 hours .

Purify via recrystallization (ethanol/water) and confirm purity by HPLC (>95%).

Q. Table 1: Comparison of Synthesis Methods

StepReagents/ConditionsYield (%)Reference
Thioether formationK₂CO₃, acetone, reflux72–85
CyclizationPOCl₃, 90°C, 4 h65–78

Q. How is the compound characterized structurally?

Key techniques include:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., pyridine protons at δ 8.2–8.5 ppm, oxadiazole CH₃ at δ 2.4 ppm) .
    • HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z calc. 412.12; found 412.11) .

Critical Note : Ensure solvent suppression in NMR (e.g., DMSO-d₆ residuals) and cross-validate with FT-IR (C=O stretch ~1680 cm⁻¹) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during characterization?

Common issues and solutions:

  • Tautomerism in oxadiazole rings : Use temperature-dependent NMR to study thione-thiol tautomerism .
  • Crystallographic disorder : Apply TWINABS in SHELXL to refine twinned datasets .
  • Ambiguous mass fragments : Perform tandem MS/MS with collision-induced dissociation (CID) to assign fragmentation pathways .

Case Study : Discrepancies in NH proton signals (broad vs. sharp) may arise from hydrogen bonding. Use D₂O exchange experiments to confirm labile protons .

Q. What computational approaches are used to predict reactivity and stability?

  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to study charge distribution (e.g., electrophilic sites on oxadiazole) .
  • Molecular docking : Screen against target proteins (e.g., acetylcholinesterase) using AutoDock Vina to prioritize bioactivity assays .

Data Interpretation : Compare HOMO-LUMO gaps (<4 eV) to assess redox stability .

Q. How to design in vitro assays for evaluating biological activity?

Methodology :

  • Enzyme inhibition : Use Ellman’s assay for acetylcholinesterase (AChE) inhibition (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2) with IC₅₀ values normalized to controls .
  • Controls : Include positive controls (e.g., donepezil for AChE) and solvent blanks to rule out artifacts.

Q. Table 2: Example Bioactivity Data

AssayIC₅₀ (μM)Reference
AChE inhibition12.3 ± 1.2
HepG2 cytotoxicity45.6 ± 3.8

Q. How to address low yields in the final synthetic step?

Root Causes :

  • Steric hindrance : Modify substituents on the pyridine ring (e.g., replace ethyl with smaller groups).
  • Side reactions : Monitor intermediates via TLC (silica gel, hexane/EtOAc 3:1) and optimize stoichiometry .

Q. Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction time and improve purity .
  • Employ flow chemistry for scalable thioether coupling .

Q. What are the challenges in crystallizing this compound?

  • Polymorphism : Screen solvents (e.g., DMF, acetonitrile) and use slow evaporation.
  • Twinned crystals : Collect high-resolution data (Cu-Kα, λ = 1.5418 Å) and refine with SHELXL .

Pro Tip : Add seed crystals from prior batches to induce nucleation.

Q. How to validate the compound’s stability under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) at 37°C for 24 h; analyze via LC-MS for degradation products .
  • Light sensitivity : Store in amber vials and test under UV light (254 nm) for photodegradation .

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